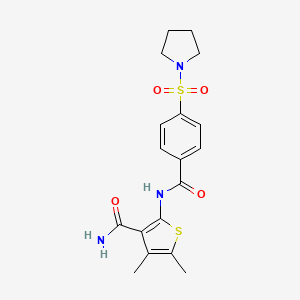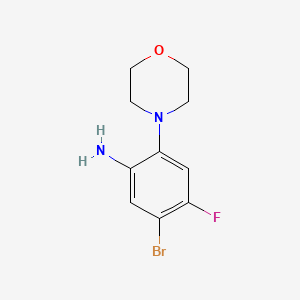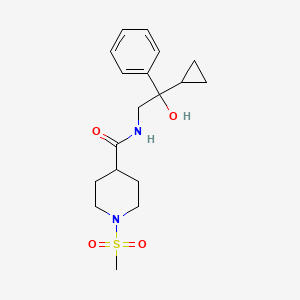![molecular formula C17H21N5 B2418066 2-[4-(ジエチルアミノ)フェニル]-6-メチル-2H-1,2,3-ベンゾトリアゾール-5-アミン CAS No. 381208-40-8](/img/structure/B2418066.png)
2-[4-(ジエチルアミノ)フェニル]-6-メチル-2H-1,2,3-ベンゾトリアゾール-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, which is a tricyclic structure containing two nitrogen atoms and one carbon atom. The diethylamino group attached to the phenyl ring and the methyl group on the benzotriazole ring contribute to its distinct chemical behavior.
科学的研究の応用
2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
作用機序
Target of Action
It is expected that this compound increases the levels of utrophin . Utrophin is a protein that is functionally and structurally similar to dystrophin . Dystrophin is a protein that helps keep muscle cells intact, and its absence or non-functionality leads to Duchenne muscular dystrophy .
Mode of Action
The mode of action of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine involves increasing the levels of utrophin . By doing so, it is expected to decrease the symptoms of Duchenne muscular dystrophy .
Biochemical Pathways
It is expected that the compound influences the pathways involving utrophin . The downstream effects of these pathways could potentially lead to an improvement in the symptoms of Duchenne muscular dystrophy .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the action of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine are expected to involve an increase in the levels of utrophin . This could potentially lead to a decrease in the symptoms of Duchenne muscular dystrophy .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
生化学分析
Biochemical Properties
It is known that benzylic halides typically react via an SN2 pathway . This suggests that 2-[4-(Diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It has been suggested for the treatment of Duchenne muscular dystrophy , indicating that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as ferric chloride, to yield the benzotriazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amine derivatives.
類似化合物との比較
Similar Compounds
4-(diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Another compound with a diethylamino group and aromatic structure.
2-(4-(methylsulfonyl)phenyl)-1-substituted-indole: Known for its anti-inflammatory properties.
Uniqueness
2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine stands out due to its benzotriazole core, which imparts unique chemical and physical properties
特性
IUPAC Name |
2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-4-21(5-2)13-6-8-14(9-7-13)22-19-16-10-12(3)15(18)11-17(16)20-22/h6-11H,4-5,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPKYOZKAJHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
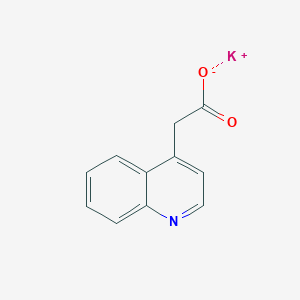
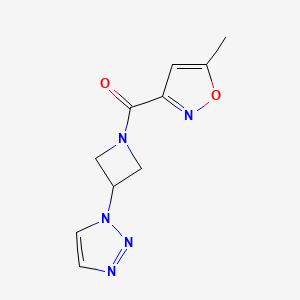
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2417988.png)
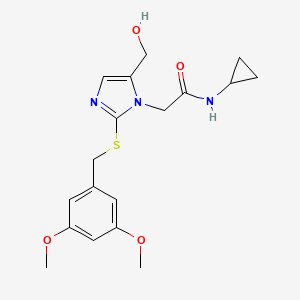
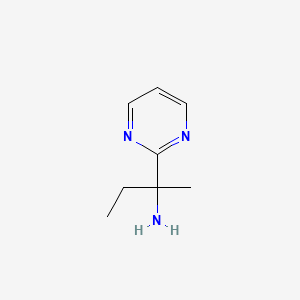

![6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2417996.png)
![6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2417998.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
